molecular formula C5H5FN2 B167992 5-Amino-2-fluoropyridine CAS No. 1827-27-6

5-Amino-2-fluoropyridine

Cat. No. B167992
CAS RN: 1827-27-6
M. Wt: 112.1 g/mol
InChI Key: YTHMOBMZVVFNBE-UHFFFAOYSA-N
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Description

5-Amino-2-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as an epilepsy medicine .


Synthesis Analysis

The synthesis of 5-Amino-2-fluoropyridine is achieved through the nucleophilic substitution that proceeds highly regioselectively in the second position of pyridine . It is synthesized from 2-chloro-5-nitropyridine . Other methods of synthesis include the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines .


Molecular Structure Analysis

The molecular formula of 5-Amino-2-fluoropyridine is C5H5FN2 . The molecular weight is 112.11 g/mol . The IUPAC name is 6-fluoropyridin-3-amine .


Chemical Reactions Analysis

5-Amino-2-fluoropyridine is used in chemical microarrays to identify ligands that bind to pathogenic cells . It acts as a reagent in the preparation of heterocyclic compounds as integrase inhibiting antiviral agents .


Physical And Chemical Properties Analysis

5-Amino-2-fluoropyridine is a solid substance . It has a melting point of 87-91 °C . The density is predicted to be 1.257 g/cm3 .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Methods : 5-Amino-2-fluoropyridine is synthesized through various methods, offering potential in the field of chemical engineering and pharmaceuticals. Chen Ying-qi (2008) developed a novel synthesis route for 2-amino-5-fluoropyridine, which simplifies operations and solves issues like low yield and purity (Chen Ying-qi, 2008). Similarly, Huang Gang (2006) reported the synthesis of 2-amino-5-fluoropyridine from 2-acetamido-5-aminopyridine (Huang Gang, 2006).

Radiofluorination and Palladium-catalyzed Amination

  • Radiosynthesis and Palladium-catalyzed Amination : The first radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved by M. Pauton et al. (2019), which indicates its application in radiofluorination and palladium-catalyzed amination, relevant for medical imaging and organic chemistry (Pauton et al., 2019).

Herbicide Development

  • Herbicide Synthesis : Peter L. Johnson et al. (2015) explored the use of cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize novel fluoropicolinate herbicides. This demonstrates the potential of 5-amino-2-fluoropyridine derivatives in the development of new herbicidal compounds (Johnson et al., 2015).

Nucleoside Synthesis

  • Pyridine Nucleosides Related to Anticancer Drugs : Research by S. Nesnow and C. Heidelberger (1973, 1975) on pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine suggests the role of 5-amino-2-fluoropyridine derivatives in synthesizing nucleosides for potential anticancer applications (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).

Fluoropyridines in Medical Imaging

  • Application in Positron Emission Tomography : M. Carroll et al. (2007) discussed the use of fluoropyridines in medical imaging, particularly in Positron Emission Tomography (PET), highlighting the relevance of 5-amino-2-fluoropyridine derivatives in this field (Carroll et al., 2007).

Copper(II) Complexes

  • Copper(II) Complexes : Research by Benjamin L. Solomon et al. (2014) on the synthesis and magnetic properties of copper(II) complexes using 2-amino-5-chloro-3-fluoropyridine reveals potential applications in material science and coordination chemistry (Solomon et al., 2014).

Chemoselective Amination

  • Chemoselective Amination : Bryan W Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, an application relevant in the field of organic synthesis and chemical engineering (Stroup et al., 2007).

Fluoropyrimidines in Cancer Therapy

  • Cancer Chemotherapy : C. Heidelberger and F. Ansfield (1963) provided an overview of the clinical applications of fluoropyrimidines like 5-fluorouracil in cancer therapy, indicating the relevance of fluoropyridine derivatives in this domain (Heidelberger & Ansfield, 1963).

Safety And Hazards

5-Amino-2-fluoropyridine is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Future Directions

Fluoropyridines, including 5-Amino-2-fluoropyridine, are of increasing interest due to their unique properties and potential applications. They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are being explored for various biological applications, including potential imaging agents . The development of fluorinated chemicals has been steadily increasing, with many fluorinated medicinal and agrochemical candidates discovered over the past 50 years .

properties

IUPAC Name

6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMOBMZVVFNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356082
Record name 5-Amino-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluoropyridine

CAS RN

1827-27-6
Record name 6-Fluoro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1827-27-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
XW Yan, YR Xie, ZM Jin, ML Hu… - Applied Organometallic …, 2018 - Wiley Online Library
… Compound 1 was synthesized from [Ru(η 6 -p-cymene)Cl 2 ] 2 (0.062 g, 0.1 mmol) and 5-amino-2-fluoropyridine (0.022 g, 0.2 mmol) in a yield of 90% (0.075 g, 0.18 mmol). Elemental …
Number of citations: 4 onlinelibrary.wiley.com
Y Zhang, Y Huang, CC Huang - Journal of Labelled …, 2005 - Wiley Online Library
… 1 might be made from the condensation of 5-amino-2-fluoropyridine-4-carboxylic acid 4 and … efficient synthetic approaches to radiolabeled 5-amino-2-fluoropyridine-4-carboxylic acid 4 …
R ThomasáWinters, HD HollisáShowalter - Journal of the Chemical …, 1996 - pubs.rsc.org
… Now, although 5-amino-2-fluoropyridine 2b has been prepared by the Hofmann reaction on 6-fluoronicotinamide, lo we chose to prepare this compound by reduction of the analogous …
Number of citations: 0 pubs.rsc.org
RG Plevey, RW Rendell, JC Tatlow - Journal of Fluorine Chemistry, 1982 - Elsevier
… Unsuccessful attempts had been made to prepare this compound from 5-amino-2-fluoropyridine by the BalzSchieman reaction [16]. 2,3_Difluoropyridine, originally synthesised from 3-…
Number of citations: 26 www.sciencedirect.com
H Huang, K Nishi, HJ Tsai, BD Hammock - Analytical biochemistry, 2007 - Elsevier
Fatty acid amide hydrolase (FAAH) is a pharmaceutical target whose inhibition may lead to valuable therapeutics. Sensitive substrates for high-throughput assays are crucial for the …
Number of citations: 31 www.sciencedirect.com
V Nenajdenko - 2014 - Springer
… 5-Amino-2-fluoropyridine used as an epilepsy medicine [ 49] was it is synthesized from 2-chloro-5-nitropyridine. Fluorine-18 labeling and the pharmacological evaluation of a 2-…
Number of citations: 5 link.springer.com
RL Rines - 1991 - search.proquest.com
… Synthesis of N-acetyl-5-amino2-fluoropyridine (6a) ..................................................... H. … 190 chemical shifts and CF coupling Constants for 5-amino-2-fluoropyridine ....................... 1 …
Number of citations: 2 search.proquest.com
R Feng, S Jie, P Braunstein, BG Li - European Polymer Journal, 2019 - Elsevier
The ring-opening polymerization (ROP) of lactones is an effective method for the preparation of biocompatible and biodegradable aliphatic polyesters, for which the development of …
Number of citations: 11 www.sciencedirect.com
L Yin, Y Pan, Y Xue, X Chen, T You… - Journal of Medicinal …, 2022 - ACS Publications
Inhibition of CYP11B1 is a promising therapy for severe diseases caused by excessive cortisol. Enantiomer discrimination provides clues to achieve selectivity that CYP11B1 and …
Number of citations: 3 pubs.acs.org
D Thomae, M Jeanty, J Coste… - European Journal of …, 2013 - Wiley Online Library
… Diazotation and reduction of 5-amino-2-fluoropyridine (9) gave hydrazine 10 in an unexpectedly low yield (40 %; Scheme 5). Intermediate 10 was subjected to the Fischer reaction with …

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